

5-Cyanophthalide: A Technical Guide to Research Applications

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Compound of Interest

Compound Name: 5-Cyanophthalide

Cat. No.: B015270

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Introduction

5-Cyanophthalide (1-oxo-3H-2-benzofuran-5-carbonitrile) is a vital organic intermediate with the chemical formula $C_9H_5NO_2$ and a molecular weight of 159.14 g/mol ^{[1][2]}. This white to faint yellow crystalline powder is a key building block in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) antidepressants, Citalopram and its active S-enantiomer, Escitalopram ^{[3][4]}. Beyond its established role in pharmaceutical synthesis, **5-Cyanophthalide** holds potential for broader research applications in medicinal chemistry and materials science due to its reactive cyano and phthalide functionalities. This technical guide provides an in-depth overview of **5-Cyanophthalide**, including its synthesis, potential research applications based on the activities of related compounds, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-Cyanophthalide** is presented in Table 1. This data is essential for its handling, characterization, and application in a research setting.

Property	Value	References
CAS Number	82104-74-3	[1]
Molecular Formula	C ₉ H ₅ NO ₂	[2]
Molecular Weight	159.14 g/mol	[2]
Appearance	White to faint yellow crystalline powder	[5]
Melting Point	201-205 °C	[6]
Purity (typical)	≥98.0% (HPLC)	[7]
Solubility	Limited solubility in organic solvents	[5]

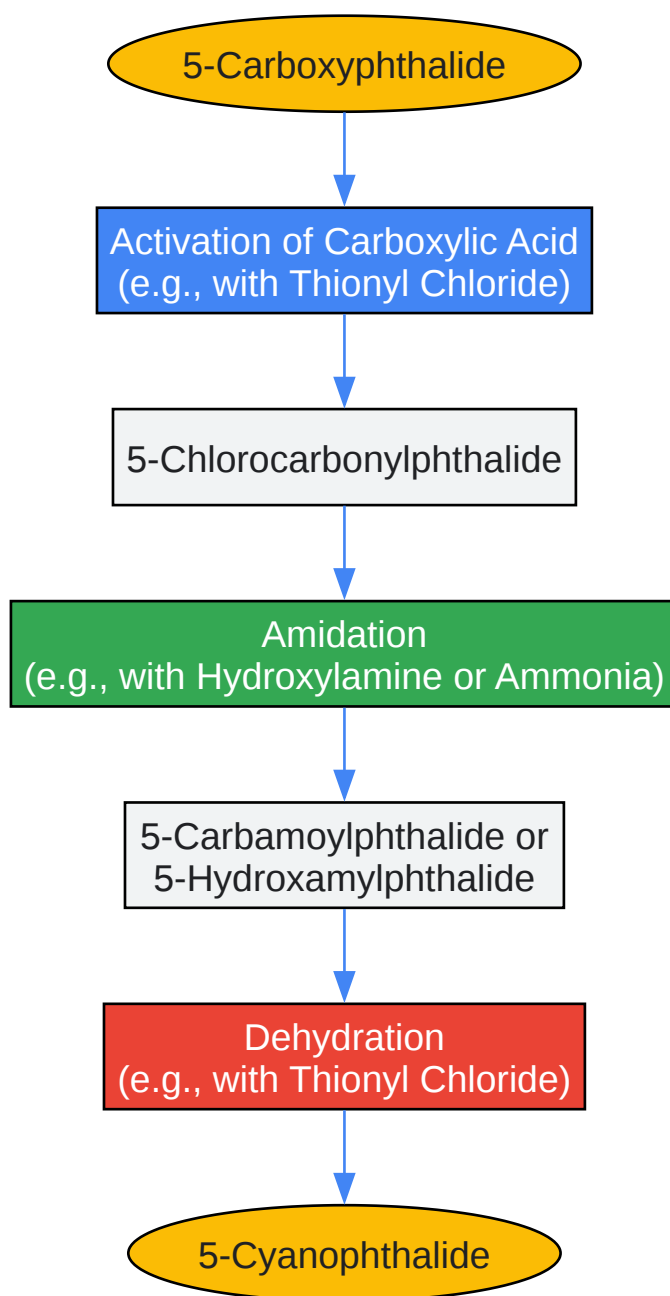
Table 1: Chemical and Physical Properties of **5-Cyanophthalide**

Synthesis of 5-Cyanophthalide

The most common and well-documented synthetic route to **5-Cyanophthalide** starts from 5-carboxyphthalide. This multi-step process involves the conversion of the carboxylic acid group to a nitrile. Several variations of this synthesis have been reported, with differences in reagents and reaction conditions affecting the overall yield and purity.

General Synthesis Workflow

The general workflow for the synthesis of **5-Cyanophthalide** from 5-carboxyphthalide is depicted in the following diagram.



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Caption: General synthesis workflow for **5-Cyanophthalide**.

Detailed Experimental Protocols

Below are detailed experimental protocols for the synthesis of **5-Cyanophthalide**, adapted from patent literature.

Protocol 1: Synthesis via 5-Hydroxamylphthalide Intermediate^[1]

This protocol involves the conversion of 5-carboxyphthalide to 5-chlorocarbonylphthalide, followed by reaction with hydroxylamine to form 5-hydroxamylphthalide, which is then dehydrated.

Step 1: Synthesis of 5-Chlorocarbonylphthalide

- In a flask under a nitrogen atmosphere, combine 5-carboxyphthalide (50 g, 0.2806 mol), thionyl chloride (125 ml, 1.71 mol), and dimethylformamide (0.5 ml).
- Heat the mixture under reflux at 60°C for 3-5 hours.
- After cooling to room temperature, evaporate the solvent under vacuum to obtain a residue.
- Add toluene (3 x 100 ml) and then take up the resulting solid in tetrahydrofuran (500 ml) to obtain a solution of 5-chlorocarbonylphthalide.

Step 2: Synthesis of 5-Hydroxamylphthalide

- In a separate flask, prepare a mixture of hydroxylamine hydrochloride (8.86 g, 0.1275 mol), triethylamine (12.9 g, 0.1275 mol) in tetrahydrofuran (30 ml) and cool to 10°C.
- Slowly add the solution of 5-chlorocarbonylphthalide (100 ml, corresponding to approx. 11 g, 0.056 mol) to the hydroxylamine mixture over 1 hour.
- Stir the reaction mixture for 1 hour and then evaporate under vacuum. The resulting solid is washed with water to yield 5-hydroxamylphthalide.

Step 3: Synthesis of **5-Cyanophthalide**

- Introduce 5-hydroxamylphthalide (2 g, 0.01 mol) into a flask and add thionyl chloride (15 ml).
- Heat the mixture under reflux at 80°C for 6 hours.
- Add toluene (20 ml) and evaporate under vacuum to obtain a residue.
- Dissolve the residue in toluene (20 ml), heat to reflux, and allow the product to precipitate upon cooling.

- Filter the solid to obtain **5-Cyanophthalide**.

Protocol 2: Synthesis via 5-Carbamoylphthalide Intermediate^[7]

This protocol involves the formation of an amide intermediate, which is then dehydrated.

Step 1: Synthesis of 5-(N-tert-Butylcarbamoyl)phthalide

- Suspend 5-carboxyphthalide (36 g, 0.2 mol) in thionyl chloride (100 ml) with DMF (1.5 ml) and reflux for 1 hour.
- Add toluene (200 ml) and evaporate the solvents in vacuo.
- Dissolve the residue in tetrahydrofuran (200 ml) and add it to a solution of tert-butylamine (31 g, 0.42 mol) in THF (200 ml) at 5°C.
- Allow the mixture to warm to room temperature and stir overnight.
- Pour the reaction mixture into ice water (400 ml) and collect the precipitated crystals by filtration. Wash the crystals with water (100 ml).

Step 2: Synthesis of **5-Cyanophthalide**

- Suspend dry 5-carbamoylphthalide (36 g, 0.2 mol) in toluene (600 ml) and add thionyl chloride (36 g, 0.3 mol) and DMF (2 ml).
- Heat the reaction mixture at 75°C for 6 hours.
- Remove toluene (100 ml) by distillation and cool the remaining solution to room temperature.
- Collect the formed crystals by filtration and wash with toluene (150 ml) and water (100 ml).
- Recrystallize the product from toluene.

Quantitative Data on Synthesis

The following table summarizes reported yields and purity for different synthetic methods of **5-Cyanophthalide**.

Starting Material	Key Reagents	Intermediate	Reported Yield	Purity	Reference
5-Carboxyphthalide	Thionyl chloride, Hydroxylamine	5-Hydroxamylphthalide	80% (overall)	99% (HPLC)	[1]
5-Carboxyphthalide	Thionyl chloride, Alkylamines/Ammonia	5-Carbamoyl derivative	~68%	-	[1]
5-Carbamoylphthalide	Thionyl chloride, DMF	-	80%	-	[7]
5-Carboxyphthalide	Ammonium carbonate, Ethyl polyphosphate	-	95.1%	99.6% (GC)	[8]

Table 2: Reported Yields and Purity for **5-Cyanophthalide** Synthesis

Potential Research Applications

While **5-Cyanophthalide** is primarily known as a precursor for antidepressants, the broader class of phthalides and related phthalimides exhibit a range of biological activities, suggesting potential avenues for future research involving **5-Cyanophthalide** and its derivatives. It is important to note that the following potential applications are largely based on studies of related compounds, and further research is needed to confirm these activities for **5-Cyanophthalide** itself.

Anticancer Activity

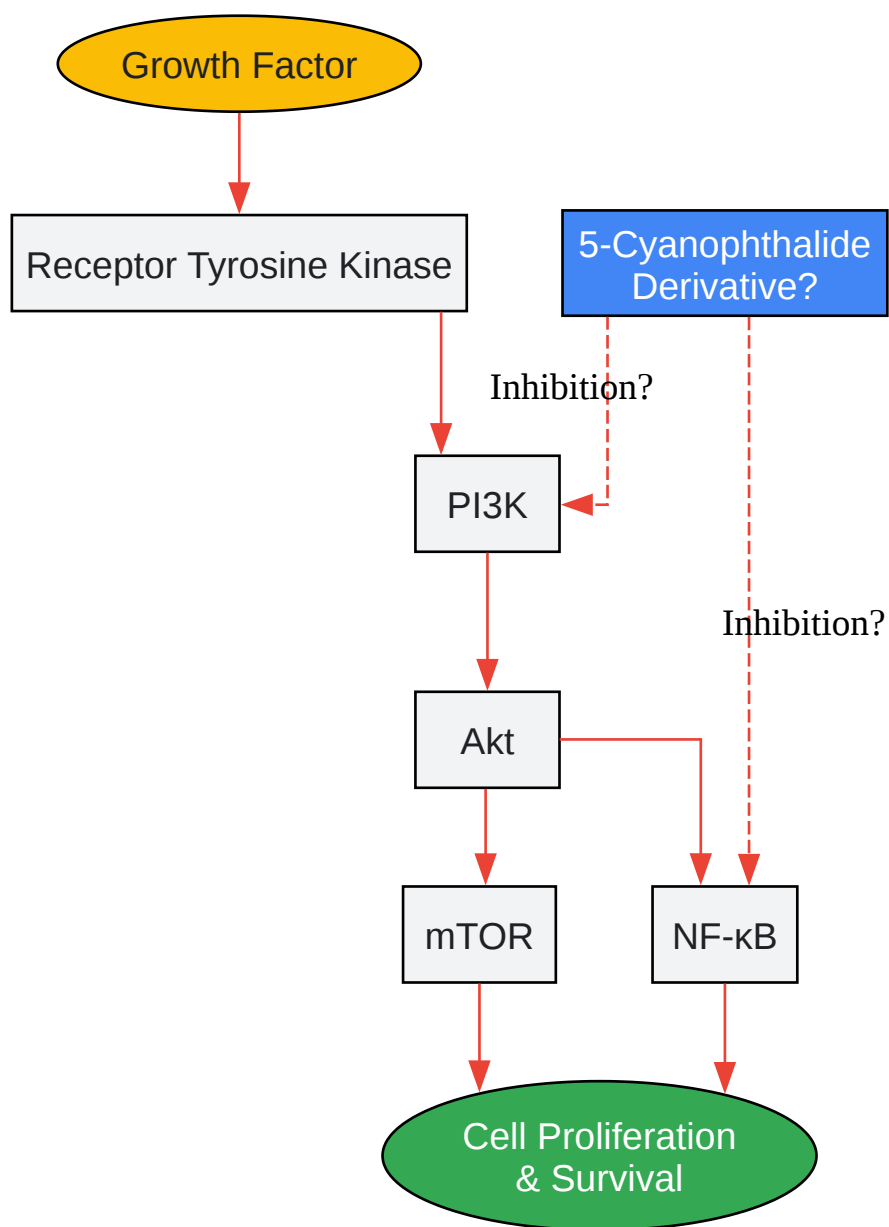
Phthalimide and phthalide derivatives have been investigated for their anticancer properties.[7][9][10] The proposed mechanisms of action for some of these derivatives involve the

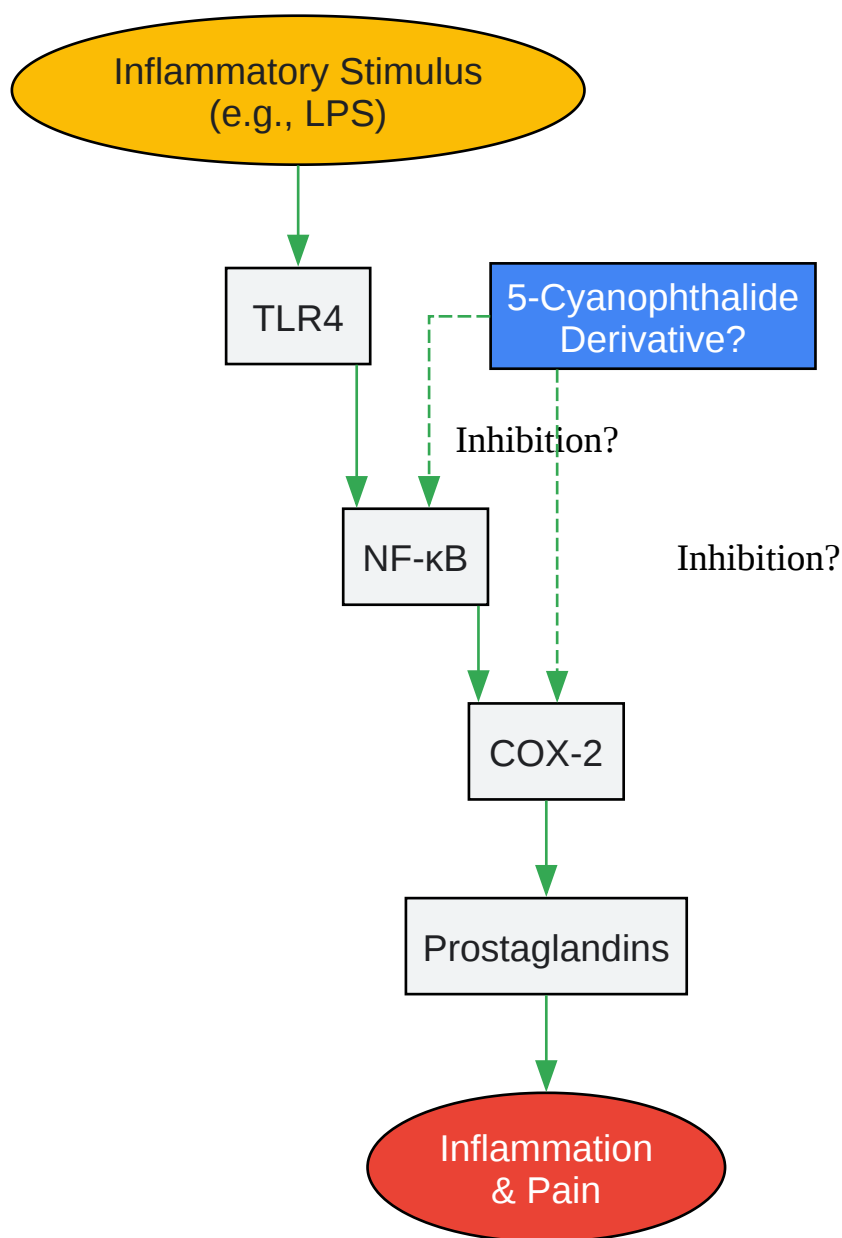
modulation of key signaling pathways implicated in cancer progression.

Potential Signaling Pathways for Investigation:

- **NF-κB Signaling Pathway:** The NF-κB pathway is a crucial regulator of inflammation, cell proliferation, and survival, and its dysregulation is linked to various cancers. Some flavonoids and other natural products have been shown to inhibit the NF-κB signaling cascade.^{[11][12]} Given the structural similarities, **5-Cyanophthalide** and its derivatives could be investigated for their ability to modulate this pathway.
- **PI3K/Akt/mTOR Signaling Pathway:** This pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.^[3] The potential of **5-Cyanophthalide** derivatives to interact with components of this pathway warrants investigation.
- **MAPK Signaling Pathway:** The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.^[13] Investigating the effect of **5-Cyanophthalide** on various components of the MAPK cascade, such as ERK and p38, could reveal potential anticancer mechanisms.

The following diagram illustrates a hypothetical signaling pathway that could be a target for investigation for **5-Cyanophthalide** derivatives based on the known mechanisms of other anticancer compounds.





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